molecular formula C27H37N3O7S2 B2809978 6-ethyl 3-methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-50-7

6-ethyl 3-methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2809978
M. Wt: 579.73
InChI Key: IPANYDVFZHEESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl 3-methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C27H37N3O7S2 and its molecular weight is 579.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research efforts have focused on synthesizing and characterizing thienopyridine derivatives, highlighting the methodologies for constructing these compounds. For instance, studies have reported on the synthesis of thienopyridine derivatives from starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford the corresponding Schiff base compounds. These compounds are further characterized using spectroscopic methods (FTIR, 1H, and 13C NMR) and X-ray crystallographic analysis, revealing details about their molecular and crystal structures, including the presence of intramolecular hydrogen bonding in some cases (Çolak, Karayel, Buldurun, & Turan, 2021).

Reactivity and Potential Applications

Additional research has delved into the reactivity of these compounds, examining their potential as intermediates for further chemical transformations. This includes the exploration of annulation reactions to synthesize tetrahydropyridines with complete regioselectivity and high diastereoselectivities, suggesting their utility in constructing more complex molecular architectures (Zhu, Lan, & Kwon, 2003). Such studies not only contribute to the fundamental understanding of these compounds' chemical behavior but also hint at their potential applications in developing new materials or pharmaceuticals.

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S2/c1-5-8-15-30(16-9-6-2)39(34,35)20-12-10-19(11-13-20)24(31)28-25-23(26(32)36-4)21-14-17-29(18-22(21)38-25)27(33)37-7-3/h10-13H,5-9,14-18H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPANYDVFZHEESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl 3-methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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